molecular formula C23H27N3O4 B2717368 2-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one CAS No. 2097891-74-0

2-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one

Cat. No.: B2717368
CAS No.: 2097891-74-0
M. Wt: 409.486
InChI Key: GFQIQCDEYIYSDM-UHFFFAOYSA-N
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Description

2-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one is a useful research compound. Its molecular formula is C23H27N3O4 and its molecular weight is 409.486. The purity is usually 95%.
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Biological Activity

The compound 2-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H26N2O3C_{21}H_{26}N_{2}O_{3}, with a molecular weight of approximately 350.45 g/mol. The structure incorporates a hexahydrocinnolin core and a benzodioxine moiety, which are known to influence biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes such as poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair processes. This inhibition can lead to increased sensitivity of cancer cells to chemotherapeutic agents .
  • Receptor Modulation : The benzodioxine structure may facilitate interactions with neurotransmitter receptors or other signaling pathways, influencing cellular responses related to inflammation and pain .

Biological Activity

Research indicates that the compound exhibits several biological activities:

  • Anticancer Activity : Studies have demonstrated that derivatives of benzodioxane structures possess significant anticancer properties. For instance, compounds similar to the one have shown efficacy in inhibiting tumor growth in various cancer models .
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases. It has been reported that certain benzodioxane derivatives exhibit anti-inflammatory activities by inhibiting pro-inflammatory cytokines .
  • Neuroprotective Properties : Preliminary studies suggest that this compound may possess neuroprotective effects, possibly through its action on neurotransmitter systems and reduction of oxidative stress in neuronal cells .

Research Findings and Case Studies

Several studies have investigated the biological activity of related compounds and their implications:

StudyFindings
Vazquez et al. (2020)Reported that 2,3-dihydro-1,4-benzodioxane derivatives showed notable anti-inflammatory and anticancer activities. They emphasized the importance of structural modifications for enhancing these effects .
Fumagalli et al. (2012)Identified that benzodioxane analogs can act as potent inhibitors of specific pathways involved in cancer progression .
MDPI Research (2024)Discussed the versatility of the 2,3-dihydrobenzodioxine substructure in interacting with biological receptors, highlighting its potential therapeutic applications .

Properties

IUPAC Name

2-[[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4/c27-21-14-17-4-1-2-6-19(17)24-26(21)15-16-8-10-25(11-9-16)23(28)18-5-3-7-20-22(18)30-13-12-29-20/h3,5,7,14,16H,1-2,4,6,8-13,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFQIQCDEYIYSDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CC3CCN(CC3)C(=O)C4=C5C(=CC=C4)OCCO5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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